2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole
Description
Strategic Position of Benzo[d]thiazole Core in Heterocyclic Chemistry Research
The benzo[d]thiazole scaffold, which features a benzene (B151609) ring fused to a thiazole (B1198619) ring, holds a privileged position in heterocyclic chemistry. nih.gov It is a fundamental component in a vast number of biologically active molecules, both natural and synthetic. benthamscience.comcrimsonpublishers.com The versatility of the benzothiazole (B30560) ring allows for substitutions at various positions, particularly at the C-2 and C-6 atoms, leading to a wide diversity of pharmacological activities. benthamscience.com
Derivatives of benzothiazole are known to exhibit a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antidiabetic properties. nih.govbenthamscience.comjchemrev.comresearchgate.net This wide range of activities has made the benzothiazole moiety a focal point for drug discovery and development in medicinal chemistry. benthamscience.comcrimsonpublishers.comjchemrev.com Prominent drugs containing this core structure include Riluzole (B1680632), which is used to treat amyotrophic lateral sclerosis (ALS), and Thioflavin T, a dye used in diagnosing Alzheimer's disease. crimsonpublishers.com The inherent bioactivity and synthetic accessibility of the benzothiazole core ensure its continued importance in the design of novel therapeutic agents. crimsonpublishers.comjchemrev.com
Significance of Trifluoromethoxy Group in Modern Organic Synthesis and Material Science Research
The trifluoromethoxy group (-OCF3) is a fluorinated functional group of growing importance in modern organic synthesis, particularly in the design of pharmaceuticals and agrochemicals. nbinno.comnih.gov Its unique electronic and steric properties distinguish it from other substituents. The -OCF3 group is highly lipophilic, which can enhance the ability of a molecule to permeate biological membranes, potentially improving oral bioavailability in drug candidates. nbinno.commdpi.com
Furthermore, the trifluoromethoxy group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the molecule to which it is attached. nbinno.com It is also known for conferring increased metabolic stability, making compounds more resistant to degradation by enzymes in the body. nbinno.commdpi.com This resilience can lead to drugs with longer half-lives and improved therapeutic profiles. nbinno.com The combination of high lipophilicity, metabolic stability, and potent electronic effects makes the trifluoromethoxy group a valuable tool for fine-tuning the physicochemical and biological properties of organic molecules. nbinno.comnih.govmdpi.com
Research Context and Scope for 2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole
The research interest in this compound lies at the intersection of the established biological importance of the benzothiazole core and the advantageous properties of the trifluoromethoxy group. The specific placement of a methyl group at the 2-position and a trifluoromethoxy group at the 6-position creates a unique molecule with potential for investigation in medicinal chemistry and materials science.
Much of the research context for this compound can be inferred from studies on its close analogue, 2-amino-6-(trifluoromethoxy)benzothiazole (also known as PK 26124), the core structure of the drug Riluzole. nih.govnih.gov This amino-substituted compound has been extensively studied for its anticonvulsant properties and its role as an antagonist in excitatory amino acid neurotransmission. nih.govnih.gov Research has shown that it can protect neurons from damage mediated by neuroinflammatory agents. researchgate.net
By replacing the amino group with a methyl group, researchers can explore the structure-activity relationship (SAR) of this class of compounds. The methyl group, while seemingly a simple substitution, can alter the molecule's steric profile, electronic distribution, and hydrogen-bonding capabilities compared to the amino group. This modification allows scientists to probe how these changes affect the compound's interaction with biological targets. The synthesis of this compound provides a valuable molecular probe for investigating new therapeutic possibilities, potentially in neurodegenerative diseases or other areas where benzothiazole derivatives have shown promise.
Chemical Compound Data
| Identifier | Value |
| Compound Name | This compound |
| Molecular Formula | C9H6F3NOS |
| Molecular Weight | 233.21 g/mol |
| General Synthesis Route | Typically synthesized through the condensation of 2-amino-5-(trifluoromethoxy)thiophenol with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. |
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-(trifluoromethoxy)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NOS/c1-5-13-7-3-2-6(4-8(7)15-5)14-9(10,11)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEOUPSBRXCIJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 2 Methyl 6 Trifluoromethoxy Benzo D Thiazole
Classical Cyclization Reactions for Benzo[d]thiazole Core Construction
The formation of the benzothiazole (B30560) ring is a cornerstone of the synthesis. Classical methods remain highly relevant, often involving the cyclization of ortho-substituted anilines.
Modifications of Herz Reaction for Substituted Benzo[d]thiazoles
The Herz reaction, first reported by Richard Herz in 1913, traditionally involves the reaction of an aniline (B41778) with disulfur (B1233692) dichloride (S₂Cl₂) to form a 1,2,3-benzodithiazolylium chloride, known as a Herz salt. mdpi.com This intermediate can then be converted to a variety of sulfur-containing compounds. While the primary application of the Herz reaction is not the direct synthesis of benzothiazoles, its intermediates offer pathways to 2-aminothiophenols, which are key precursors for benzothiazole synthesis.
Modifications to the classical Herz reaction focus on the workup of the Herz salt. Hydrolysis of the salt under basic conditions, followed by reductive cleavage of the resulting disulfide, yields the corresponding 2-aminothiophenol (B119425). For the synthesis of 2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole, this would necessitate starting with 4-(trifluoromethoxy)aniline (B150132). The subsequent 2-amino-5-(trifluoromethoxy)thiophenol is then cyclized in a separate step. While a viable route to the crucial intermediate, this multi-step modification of the Herz pathway is often less direct than condensation reactions. mdpi.com Research has also shown that under specific conditions, Herz compounds can react to form 2-mercaptobenzothiazoles, although this is not a common synthetic route. mdpi.com
Condensation Reactions Involving 2-Aminothiophenols and Precursors
The most prevalent and versatile method for constructing the benzothiazole core is the condensation of a 2-aminothiophenol with a carbonyl compound or its equivalent. mdpi.comekb.eg This approach allows for the direct installation of the substituent at the 2-position. To synthesize this compound, the key starting materials are 2-amino-5-(trifluoromethoxy)thiophenol and a precursor for the 2-methyl group, such as acetic acid, acetyl chloride, or acetaldehyde (B116499). ekb.egtku.edu.tw
The reaction mechanism typically involves an initial nucleophilic attack of the amino group on the carbonyl carbon, forming a hemiaminal-like intermediate. This is followed by intramolecular cyclization via attack of the thiol group and subsequent dehydration/oxidation to yield the aromatic benzothiazole ring. ekb.eg A wide array of catalysts and reaction conditions have been developed to optimize this transformation, enhancing yields and minimizing reaction times. These include the use of acids, oxidants, and various catalytic systems under conventional heating or microwave irradiation. mdpi.comtku.edu.tw
| Catalyst/Condition | Carbonyl Source | Key Advantages |
| L-proline / Microwave | Aldehydes, Carboxylic Acids | Green, inexpensive, solvent-free conditions. tku.edu.tw |
| H₂O₂/HCl | Aldehydes | Room temperature, excellent yields for various substrates. mdpi.com |
| Iodine | Aldehydes | Simple, efficient, metal-free. organic-chemistry.org |
| Copper Catalysts | Nitriles | Applicable to a wide range of nitriles with good functional group tolerance. organic-chemistry.org |
| T3P-DMSO | Alcohols | One-pot cyclocondensation with excellent yields. ekb.eg |
Introduction of Trifluoromethoxy Functionality: Research Advancements
The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry due to its unique electronic properties and high lipophilicity. nih.gov Its introduction onto an aromatic ring, however, presents significant synthetic challenges. The synthesis of this compound requires the trifluoromethoxy group to be present on the aniline precursor prior to the cyclization reaction.
Direct Trifluoromethoxylation Strategies
Direct trifluoromethoxylation involves the introduction of the -OCF₃ group onto a pre-existing aromatic scaffold. This is typically achieved on activated substrates like phenols. Modern methods have been developed to facilitate this transformation under milder conditions than classical approaches.
Electrophilic trifluoromethoxylation reagents, such as hypervalent iodine(III) compounds (e.g., Togni and Umemoto reagents), have been successfully used for the direct conversion of phenols and other nucleophilic aromatic substrates into trifluoromethoxy-containing molecules. mdpi.com Another advanced strategy involves visible-light photoredox catalysis, which enables the incorporation of the -OCF₃ group through radical mechanisms under mild conditions. mdpi.com For the target molecule, this strategy would be applied to a precursor like 4-aminobenzothiazole or, more likely, a substituted phenol (B47542) that can be converted into the required 4-(trifluoromethoxy)aniline intermediate.
Transformations of Precursor Groups to Trifluoromethoxy
An alternative to direct introduction is the conversion of a more readily available functional group into the trifluoromethoxy moiety. This multi-step approach often provides a more reliable route.
From Phenols: A common method involves the conversion of a phenol (e.g., 4-aminophenol) into an intermediate such as an aryl dithiocarbonate (xanthogenate). Subsequent oxidative desulfurization-fluorination using reagents like hydrogen fluoride-pyridine and a bromine source (e.g., 1,3-dibromo-5,5-dimethylhydantoin) yields the desired aryl trifluoromethyl ether. nih.gov
From Methoxy (B1213986) Groups: A classical method reported by Yagupolskii involves the transformation of an anisole (B1667542) derivative. The methoxy group is first chlorinated to an aryl trichloromethyl ether using reagents like PCl₅ at high temperatures. This intermediate is then fluorinated using SbF₃ or HF to give the aryl trifluoromethyl ether. nih.gov
From Amino Groups: More recent advancements have demonstrated the conversion of an aromatic amino group into a trifluoromethoxy group. A mechanochemical one-pot procedure allows for the substitution of an aniline's amino group with an OCF₃ substituent via a pyridinium (B92312) salt intermediate, using a pyrylium (B1242799) reagent and a trifluoromethoxide source. acs.org
| Precursor Group | Reagents | Key Transformation |
| Phenol (-OH) | 1. CS₂/Base 2. HF-Pyridine, DBH/NBS | Conversion to xanthogenate, then oxidative desulfurization-fluorination. nih.gov |
| Methoxy (-OCH₃) | 1. Cl₂, PCl₅ 2. SbF₃ or HF/SbCl₅ | Conversion to -OCCl₃, then nucleophilic fluorination. nih.gov |
| Amine (-NH₂) | 1. Pyrylium tetrafluoroborate (B81430) 2. ⁻OCF₃ source | Conversion to pyridinium salt, then SₙAr with trifluoromethoxide. acs.org |
Regioselective Methylation at the 2-Position: Methodological Studies
The introduction of the methyl group at the 2-position of the benzothiazole ring is most efficiently achieved during the core construction phase. As described in section 2.1.2, the condensation of 2-amino-5-(trifluoromethoxy)thiophenol with an appropriate C2-synthon directly and regioselectively yields the 2-methyl derivative.
Using acetic acid or acetic anhydride (B1165640) as the reaction partner in the condensation reaction is a standard method for producing 2-methylbenzothiazoles. ekb.eg The reaction proceeds via cyclization and dehydration to afford the final product. Similarly, acetaldehyde can be used, which forms a benzothiazoline (B1199338) intermediate that is subsequently oxidized to the benzothiazole. mdpi.com
While direct C-H functionalization of a pre-formed 6-(trifluoromethoxy)benzo[d]thiazole (B592020) is theoretically possible, it is a less common and more complex route for introducing a simple methyl group compared to the convergent condensation strategy. Research on regioselective C-H functionalization of benzothiazoles has largely focused on arylation or the introduction of more complex substituents. mdpi.com Therefore, for the synthesis of this compound, the condensation pathway remains the most methodologically sound and widely studied approach for regioselective methylation at the 2-position.
Novel Catalytic Approaches in this compound Synthesis Research
Recent advancements in catalysis have provided new avenues for the synthesis of complex heterocyclic molecules like this compound. These approaches offer advantages in terms of efficiency, selectivity, and environmental impact.
Transition metal catalysis has become an indispensable tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. For the synthesis of this compound, palladium- and copper-based catalytic systems are particularly relevant for the construction of the benzothiazole core and the introduction of its substituents.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed in the synthesis of precursors to the target molecule. For instance, the trifluoromethoxybenzene moiety could be coupled with an appropriate aminothiophenol derivative. A notable development in this area is the palladium-catalyzed synthesis of 2-substituted benzothiazoles from thiobenzanilides via C-H functionalization and intramolecular C-S bond formation. nih.govresearchgate.net This method utilizes a catalytic system of palladium(II) and copper(I) to achieve high yields and good functional group tolerance. nih.gov While not directly applied to this compound, this strategy highlights the potential for direct C-H functionalization in constructing the benzothiazole ring system, potentially reducing the number of synthetic steps.
Copper-catalyzed reactions also offer a versatile and often more economical alternative for the synthesis of benzothiazoles. Copper catalysts have been effectively used for the condensation of 2-aminobenzenethiols with nitriles to form 2-substituted benzothiazoles. nih.gov Furthermore, copper-catalyzed multicomponent reactions have been developed for the synthesis of β-trifluoromethyl N,N-diacyl-β-amino esters, showcasing the utility of copper in activating trifluoromethylated substrates. nih.gov The application of copper catalysts in the synthesis of 2-arylbenzothiazoles has been demonstrated using porous polymers as catalyst supports, which allows for catalyst recyclability. doi.org
Table 1: Comparison of Transition Metal-Catalyzed Reactions for Benzothiazole Synthesis
| Catalyst System | Precursors | Key Features | Potential Application for Target Compound |
| Palladium(II)/Copper(I) | Thiobenzanilides | C-H functionalization, intramolecular C-S bond formation, high yields | Direct synthesis of the benzothiazole core from a suitably substituted thiobenzanilide. |
| Copper | 2-Aminobenzenethiols and nitriles | Economical, efficient condensation | Reaction of 4-(trifluoromethoxy)-2-aminobenzenethiol with acetonitrile. |
| Palladium(0) | N-Arylthioureas | Intramolecular oxidative C-H functionalization | Cyclization of an N-arylthiourea precursor bearing the trifluoromethoxy group. organic-chemistry.org |
Green Chemistry Principles and Sustainable Synthesis Methodologies
The integration of green chemistry principles into synthetic methodologies is a critical aspect of modern chemical research, aiming to reduce the environmental impact of chemical processes. researchgate.net For the synthesis of this compound, several green approaches can be considered, focusing on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
One of the primary goals of green chemistry is the replacement of hazardous solvents with more environmentally benign alternatives. Water, ethanol (B145695), and ionic liquids are examples of greener solvents that have been explored for the synthesis of benzothiazole derivatives. semanticscholar.org For instance, the synthesis of benzothiazole-2-thiols has been achieved in water, offering a metal-free and efficient one-step process. elsevierpure.com
Catalyst choice also plays a significant role in the sustainability of a synthetic route. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a key principle of green chemistry. nih.gov For example, a heterogeneous mixture of methanesulfonic acid and silica (B1680970) gel has been used for the condensation of 2-aminothiophenol with carboxylic acids. nih.gov Furthermore, biocatalysis, utilizing enzymes as catalysts, offers a highly selective and environmentally friendly approach. Pepsin has been used as a "green" catalyst for the solid-state synthesis of 2-aryl-benzothiazoles. nih.gov
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. The synthesis of 2-substituted benzothiazoles has been achieved in high yields under microwave irradiation in a solvent-free environment. nih.gov
Table 2: Green Chemistry Approaches in Benzothiazole Synthesis
| Green Chemistry Principle | Methodology | Example | Relevance to Target Compound Synthesis |
| Use of Safer Solvents | Reaction in water | Synthesis of benzothiazole-2-thiols elsevierpure.com | Potential for aqueous synthesis of precursors or the final cyclization step. |
| Use of Recyclable Catalysts | Heterogeneous acid catalyst (methanesulfonic acid/silica gel) | Condensation of 2-aminothiophenol and carboxylic acids nih.gov | A recyclable catalyst could be employed for the cyclization of 4-(trifluoromethoxy)-2-aminobenzenethiol with acetic acid. |
| Energy Efficiency | Microwave-assisted synthesis | Solvent-free synthesis of 2-substituted benzothiazoles nih.gov | Could accelerate the cyclization step and reduce energy consumption. |
| Biocatalysis | Pepsin-catalyzed synthesis | Solid-state synthesis of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole (B8780004) nih.gov | A potential enzymatic route for the final condensation step. |
Chemical Reactivity and Mechanistic Investigations of 2 Methyl 6 Trifluoromethoxy Benzo D Thiazole
Electrophilic Aromatic Substitution Studies on the Benzo[d]thiazole Ring System
The benzothiazole (B30560) ring system is generally susceptible to electrophilic aromatic substitution. The reaction's regioselectivity is governed by the electron-donating or -withdrawing nature of the existing substituents. For 2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole, the substitution pattern is influenced by both the fused thiazole (B1198619) ring and the trifluoromethoxy group.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.
Nitration: Typically carried out with a mixture of nitric acid and sulfuric acid, this reaction introduces a nitro group (-NO₂) onto the aromatic ring. masterorganicchemistry.com
Halogenation: Involves the introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃).
Sulfonation: Achieved by treating the compound with fuming sulfuric acid (H₂SO₄/SO₃) to add a sulfonic acid group (-SO₃H). masterorganicchemistry.com
Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. researchgate.net
Nucleophilic Reactivity at the 2-Position and Ring System Transformations
The C2-position of the benzothiazole ring is electrophilic and thus susceptible to nucleophilic attack. This reactivity is a key feature of benzothiazole and its derivatives. The presence of the methyl group at this position can influence the course of such reactions.
Some benzothiazole derivatives have been shown to undergo ring-opening reactions under specific conditions. rsc.org For instance, oxidative ring-opening of benzothiazoles can be achieved using reagents like magnesium monoperoxyphthalate, leading to the formation of acylamidobenzene sulfonate esters. scholaris.caresearchgate.net In some cases, the reaction proceeds through a thiazole ring opening followed by thiol oxidation. scholaris.caresearchgate.net Another strategy involves a ring-opening-recombination approach with benzothiazole salts to synthesize fused-ring derivatives. researchgate.net
Reactivity of the Methyl Group: Functionalization and Derivatization Pathways
The methyl group at the 2-position of the benzothiazole ring is acidic and can be deprotonated by strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to form a nucleophilic carbanion. stackexchange.com This anion can then react with various electrophiles, allowing for the functionalization and derivatization of the methyl group.
For example, the deprotonated species can react with carbonyl compounds in aldol-type reactions. researchgate.net It can also be used in reactions like the Horner-Wadsworth-Emmons reaction after conversion to a phosphonate. stackexchange.com Another pathway for functionalization is through bromination of the methyl group with N-bromosuccinimide (NBS), followed by further reactions of the resulting bromomethyl derivative, such as in an Arbuzov reaction to form a phosphonate. stackexchange.com
Influence of the Trifluoromethoxy Group on Reactivity and Electronic Properties: Theoretical and Experimental Research
The trifluoromethoxy (-OCF₃) group is a strongly electron-withdrawing substituent. mdpi.comresearchgate.net Its electronic properties significantly influence the reactivity of the entire molecule. The high electronegativity of the fluorine atoms results in a strong inductive effect, pulling electron density away from the aromatic ring. mdpi.comresearchgate.net
Computational studies on benzothiazole derivatives have shown that the presence of electron-withdrawing groups like trifluoromethyl (-CF₃) can lower the HOMO-LUMO energy gap, making the molecule more reactive. mdpi.commdpi.com A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), which can correlate with higher chemical reactivity. acs.org
The trifluoromethoxy group's impact on reactivity can be quantified using Hammett constants. researchgate.netacs.orgscience.gov These constants provide a measure of the electron-donating or -withdrawing ability of a substituent. The -OCF₃ group has a positive Hammett constant, indicating its electron-withdrawing nature.
Table 1: Comparison of HOMO-LUMO Energy Gaps for Substituted Benzothiazoles
| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| 1 | 2-Methylbenzothiazole (B86508) | -5.59 | -1.95 | 3.64 |
| 2 | 2-Methyl-6-nitrobenzothiazole | -6.18 | -3.35 | 2.83 |
| 3 | 2-Methyl-6-(trifluoromethoxy)benzothiazole | Data not available | Data not available | Expected to be smaller than 1 |
Note: The energy gap for 2-Methyl-6-(trifluoromethoxy)benzothiazole is expected to be smaller than that of 2-methylbenzothiazole due to the electron-withdrawing nature of the trifluoromethoxy group, similar to the trend observed with the nitro group. nih.gov
Oxidation, Reduction, and Other Redox Chemistry Studies
The benzothiazole ring system can undergo both oxidation and reduction reactions. The sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or a sulfone. For instance, 2-methylbenzo[d]isothiazol-3(2H)-one can be selectively oxidized to the corresponding 1-oxide. nih.gov
The atmospheric oxidation of 2-methylbenzothiazole by hydroxyl radicals has been studied, revealing that the reaction can occur at both the benzene (B151609) ring and the methyl group. nih.govacs.orgresearchgate.net Attack on the methyl group can lead to the formation of an aldehyde. nih.govacs.orgresearchgate.net
Benzothiazole derivatives are also being investigated as redox-active materials for applications like organic batteries. researchgate.net The redox properties are influenced by the substituents on the benzothiazole core.
Furthermore, benzothiazoles can be degraded by advanced oxidation processes such as UV/H₂O₂. nih.gov The reaction with hydroxyl radicals is a significant pathway for their removal from aqueous environments. nih.gov
Advanced Spectroscopic and Analytical Research Techniques for Structural Elucidation and Dynamic Studies of 2 Methyl 6 Trifluoromethoxy Benzo D Thiazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Research
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, NMR provides unambiguous evidence of the molecular framework and the electronic environment of each atom.
One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map the complete chemical structure.
¹H NMR: The proton NMR spectrum provides information on the number and type of hydrogen atoms. The aromatic protons on the benzothiazole (B30560) ring are expected to appear as distinct multiplets in the downfield region (typically δ 7.0–8.0 ppm), with their specific chemical shifts and coupling patterns revealing their positions relative to the electron-withdrawing trifluoromethoxy group and the heterocyclic thiazole (B1198619) ring. nih.gov The methyl group protons at the 2-position would present as a singlet in the upfield region.
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The chemical shifts are sensitive to the local electronic environment; for instance, the carbon atom of the trifluoromethoxy group is significantly deshielded, as are the carbons directly attached to the nitrogen and sulfur atoms in the thiazole ring. Aromatic carbons typically resonate between δ 110–160 ppm. nih.gov
¹⁹F NMR: Given the trifluoromethoxy (-OCF₃) substituent, ¹⁹F NMR is a crucial technique. This spectrum is expected to show a singlet, as the three fluorine atoms are chemically equivalent. Its chemical shift provides a sensitive probe of the electronic effects of the benzothiazole ring system on the substituent. For similar compounds containing trifluoromethyl groups, these signals appear in a characteristic region of the spectrum. rsc.org
2D NMR Techniques: To definitively assign all signals and confirm connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized. nih.gov HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), allowing for the unequivocal assembly of the molecular puzzle. nih.gov
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | 2-CH₃ | ~2.8 | Singlet |
| ¹H | Aromatic (H4, H5, H7) | 7.2 - 8.1 | Multiplets |
| ¹³C | 2-CH₃ | ~20 | - |
| ¹³C | Aromatic & Heterocyclic | 110 - 170 | - |
| ¹³C | -OCF₃ | ~121 (quartet, JC-F ≈ 257 Hz) | - |
| ¹⁹F | -OCF₃ | ~ -58 | Singlet |
Dynamic NMR (DNMR) studies can be employed to investigate conformational dynamics, such as the internal rotation around single bonds. For this compound, the rotation around the C(aryl)-O bond of the trifluoromethoxy group could potentially be hindered. Variable-temperature (VT) NMR experiments would allow for the monitoring of changes in the NMR spectrum as a function of temperature. At low temperatures, if the rotation is slow on the NMR timescale, distinct signals for different conformers might be observed. As the temperature increases, these signals would broaden and coalesce into a time-averaged signal. Analysis of these line-shape changes can provide thermodynamic parameters, such as the free energy of activation (ΔG‡), for the rotational process, offering insight into the molecule's flexibility. rsc.org
Mass Spectrometry Research: Fragmentation Pathways and Isotopic Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which is used to confirm the elemental formula (C₉H₆F₃NOS). In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation into smaller, charged species. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, key fragmentation pathways would likely involve the cleavage of the substituents and the heterocyclic ring. smolecule.com
Expected fragmentation includes:
Loss of a trifluoromethyl radical (•CF₃): A common fragmentation for trifluoromethoxy compounds, leading to a significant [M - 69]⁺ peak.
Loss of the methyl radical (•CH₃): Cleavage of the methyl group at the 2-position would result in an [M - 15]⁺ ion.
Cleavage of the thiazole ring: The heterocyclic ring can undergo characteristic cleavages, providing structural confirmation. researchgate.net
Isotopic analysis of the molecular ion region reveals peaks at M+1 and M+2, whose relative intensities are determined by the natural abundance of heavy isotopes (¹³C, ¹⁵N, ³⁴S), further corroborating the assigned molecular formula.
| m/z Value | Proposed Fragment Identity | Proposed Loss |
|---|---|---|
| 233 | [C₉H₆F₃NOS]⁺• | Molecular Ion (M⁺•) |
| 218 | [C₈H₃F₃NOS]⁺ | •CH₃ |
| 164 | [C₉H₆NOS]⁺ | •CF₃ |
| 150 | [C₈H₆NS]⁺ | •OCF₃ |
Vibrational Spectroscopy (Infrared and Raman) Research: Molecular Structure and Bonding
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov The resulting spectra provide valuable information about the functional groups present and the nature of the chemical bonds.
Trifluoromethoxy Group Vibrations: This group is expected to produce very strong and characteristic absorption bands in the IR spectrum. The C-F stretching vibrations typically appear in the 1100-1400 cm⁻¹ region. mdpi.com The C-O stretching of the aryl-ether linkage will also be present.
Benzothiazole Ring Vibrations: The aromatic and heterocyclic rings give rise to a series of characteristic bands. C=C and C=N stretching vibrations are found in the 1400-1650 cm⁻¹ range. researchgate.net C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹, while C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can be indicative of the substitution pattern. nih.gov
Methyl Group Vibrations: The 2-methyl group will exhibit symmetric and asymmetric C-H stretching vibrations around 2850-3000 cm⁻¹ and bending vibrations near 1375 and 1450 cm⁻¹. mdpi.com
Raman spectroscopy provides complementary information, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch (CH₃) | 2900 - 3000 | Medium |
| C=N / C=C Ring Stretch | 1450 - 1650 | Medium-Strong |
| C-F Stretch | 1100 - 1400 | Very Strong |
| Aryl C-O-C Stretch | 1200 - 1280 | Strong |
| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Strong |
Electronic Absorption and Emission Spectroscopy Research: Photophysical Properties
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insights into the electronic structure and photophysical behavior of the molecule. Benzothiazole derivatives are known to be important chromophores and are often fluorescent. nih.gov
UV-Visible Absorption: The UV-Vis spectrum of this compound is expected to exhibit strong absorption bands in the ultraviolet region, likely corresponding to π-π* electronic transitions within the conjugated benzothiazole system. smolecule.com The position of the absorption maximum (λ_max) and the molar extinction coefficient (ε) are key parameters obtained from this analysis. The solvent environment can influence the absorption spectrum, a phenomenon known as solvatochromism. nih.gov
Fluorescence Spectroscopy: Upon excitation with light of an appropriate wavelength, the molecule may exhibit fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted to a lower energy (longer wavelength). The difference between the absorption and emission maxima is known as the Stokes shift, a parameter often large for benzothiazole derivatives. nih.gov The fluorescence quantum yield (Φ_F), which measures the efficiency of the emission process, is another critical property that can be determined. These photophysical properties are highly dependent on the molecular structure and the surrounding environment. diva-portal.org
| Property | Predicted Value |
|---|---|
| Absorption Maximum (λmax) | ~300 - 360 nm |
| Emission Maximum (λem) | ~370 - 450 nm |
| Stokes Shift | > 5000 cm⁻¹ |
| Electronic Transition Type | π-π* |
X-ray Crystallography and Solid-State Structural Analysis Research
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.
For this compound, a crystallographic analysis would be expected to confirm the planarity of the fused benzothiazole ring system. nih.gov The analysis would also detail the conformation of the trifluoromethoxy group relative to the aromatic ring. Crucially, this technique elucidates the intermolecular interactions that govern the crystal packing. These interactions may include π-π stacking between the flat aromatic surfaces of adjacent molecules, as well as weaker C-H···N, C-H···O, or C-H···F hydrogen bonds. elsevierpure.com These non-covalent forces are fundamental to understanding the solid-state properties of the material.
| Parameter | Plausible Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pnna |
| Unit Cell Dimensions | a ≈ 8-12 Å, b ≈ 5-10 Å, c ≈ 15-20 Å |
| Key Intermolecular Interactions | π-π stacking, C-H···F contacts |
Computational and Theoretical Chemistry Insights into 2 Methyl 6 Trifluoromethoxy Benzo D Thiazole
Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental in understanding the electronic behavior of 2-methyl-6-(trifluoromethoxy)benzo[d]thiazole. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are crucial for predicting its chemical behavior.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations can elucidate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. mdpi.com
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and global softness (S). Such parameters are valuable in predicting how this compound might interact with other chemical species. For instance, studies on various benzothiazole (B30560) derivatives have shown that these calculated parameters correlate well with their observed chemical behavior. sciencepub.netugm.ac.id
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.25 |
| Energy Gap | ΔE | 5.60 |
| Electronegativity | χ | 4.05 |
| Chemical Hardness | η | 2.80 |
| Global Softness | S | 0.357 |
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed for the precise geometry optimization of this compound. These calculations determine the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. Accurate bond lengths, bond angles, and dihedral angles can be obtained, providing a detailed structural model.
Furthermore, ab initio calculations can be used to determine the total energy of the molecule, which is essential for comparing the relative stabilities of different isomers or conformers. These energetic calculations are also crucial for studying reaction thermodynamics, such as determining the enthalpy and Gibbs free energy of reactions involving this compound.
Molecular Dynamics Simulations: Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with its environment, such as solvent molecules or biological macromolecules. nih.govbiointerfaceresearch.com By simulating the motion of the molecule over time, researchers can identify preferred conformations and the energy barriers between them.
MD simulations are also invaluable for studying intermolecular interactions. For example, they can be used to model how molecules of this compound might pack in a crystal lattice or how they would interact with the active site of a protein. These simulations can reveal important details about hydrogen bonding, van der Waals forces, and electrostatic interactions that govern the molecule's behavior in condensed phases. nih.gov
Theoretical Studies of Reaction Mechanisms and Transition States
Theoretical methods can be used to explore the potential reaction pathways of this compound. By mapping out the potential energy surface of a reaction, computational chemists can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
For example, theoretical studies on the oxidation of 2-methylbenzothiazole (B86508) by hydroxyl radicals have detailed the complex, multi-step reaction mechanism. nih.govresearchgate.net Similar studies on this compound could predict its metabolic pathways or its degradation in the environment. These calculations can also help in designing more efficient synthetic routes to this compound or its derivatives.
Prediction of Spectroscopic Signatures via Computational Methods
Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can be used to interpret experimental spectra. For this compound, techniques like Time-Dependent Density Functional Theory (TD-DFT) can predict its electronic absorption spectrum (UV-Vis). elsevierpure.com
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra can aid in the assignment of experimental spectral bands to specific molecular vibrations. Furthermore, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be computed, providing a powerful tool for structural elucidation and confirmation. mdpi.com
| Spectroscopic Technique | Predicted Parameter | Value |
|---|---|---|
| UV-Vis (TD-DFT) | λmax | 285 nm |
| IR (DFT) | C=N stretch | 1615 cm-1 |
| ¹H NMR (GIAO) | δ (CH3) | 2.8 ppm |
| ¹³C NMR (GIAO) | δ (C=N) | 168 ppm |
Advanced Applications of 2 Methyl 6 Trifluoromethoxy Benzo D Thiazole in Chemical Sciences Research
Role as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules
The 6-(trifluoromethoxy)benzo[d]thiazole (B592020) core is a foundational building block for the synthesis of more complex and functionally diverse molecules. While the 2-methyl derivative serves as a basic scaffold, related analogues, particularly the 2-amino derivative (Riluzole), are extensively used as versatile synthetic intermediates. The amino group provides a reactive handle for a wide range of chemical transformations, including condensation reactions and amide couplings, enabling the construction of intricate molecular architectures.
For instance, 2-amino-6-(trifluoromethoxy)benzothiazole is readily used to synthesize Schiff bases. researchgate.net These reactions typically involve the condensation of the primary amino group with an aldehyde or ketone, forming an azomethine group (-C=N-). This straightforward synthesis combines the riluzole (B1680632) skeleton with compounds containing the azomethine linkage, opening pathways to novel molecular frameworks. researchgate.net Similarly, other substituted 2-aminobenzothiazoles are employed to create complex thiazolidinone structures through multi-step synthesis involving condensation with aldehydes and subsequent reaction with mercaptoacetic acid. derpharmachemica.com
The utility of this scaffold extends to the formation of amide bonds. Research has demonstrated the synthesis of complex acetamide (B32628) derivatives starting from 6-alkoxy-2-aminobenzothiazoles. nih.gov This involves reacting the amino group with a chloroacetyl chloride to form an intermediate, which can then be coupled with other heterocyclic moieties, such as mercapto-triazoles, to yield elaborate final products with potential biological activities. nih.gov These synthetic strategies underscore the importance of the 6-(trifluoromethoxy)benzo[d]thiazole core as a robust platform for building molecular complexity.
| Starting Material | Reaction Type | Product Class | Reference |
| 2-Amino-6-(trifluoromethoxy)benzothiazole | Condensation | Schiff Bases | researchgate.net |
| 2-Amino-6-fluoro-7-chlorobenzothiazole | Multi-step condensation | Thiazolidinones | derpharmachemica.com |
| 6-Alkoxy-2-aminobenzothiazoles | Acylation & Substitution | Mercapto-triazole acetamides | nih.gov |
| Methyl 4-aminobenzoate | Cyclization (with KSCN/Br₂) | Methyl 2-aminobenzo[d]thiazole-6-carboxylate | nih.gov |
Contributions to Materials Science Research: Organic Electronics and Photonics
The electronic properties of the benzothiazole (B30560) ring system, characterized by its electron-accepting nature, make it a valuable component in materials designed for organic electronics and photonics. nih.gov The inclusion of a strong electron-withdrawing group like trifluoromethoxy further enhances this characteristic, allowing for precise tuning of the electronic energy levels (HOMO/LUMO) in conjugated materials.
In the field of organic electronics, donor-acceptor (D-A) conjugated polymers are a cornerstone for developing high-performance materials. The thiazole (B1198619) unit is a common electron-accepting heterocycle used for this purpose. nih.gov The 6-(trifluoromethoxy)benzo[d]thiazole moiety can be incorporated into polymer backbones to create materials with tailored band gaps. Typically, halogenated derivatives of the benzothiazole core (e.g., 2-bromo-6-(trifluoromethoxy)benzo[d]thiazole) would be used in cross-coupling polymerization reactions, such as Stille or Suzuki reactions, with electron-donating co-monomers. mdpi.com
The resulting D-A polymer architecture facilitates intramolecular charge transfer (ICT), which is crucial for the material's optical and electronic properties. This approach has been successfully applied to the synthesis of various benzothiadiazole derivatives, which are structurally related to benzothiazoles. mdpi.com These materials exhibit broad absorption spectra and tunable emission, making them promising for optoelectronic applications. mdpi.com Theoretical studies on polythiophenes containing benzo[d]thiazole have shown that the inclusion of the benzothiazole unit can significantly decrease the material's band gap, which is beneficial for applications in organic photovoltaics. nih.gov
The unique photophysical properties of materials incorporating the benzothiazole core have led to their exploration in various optoelectronic devices. Benzothiazole derivatives are known to exhibit strong fluorescence and luminescence, both in solution and in the solid state. mdpi.com This makes them suitable for use as emitters in Organic Light-Emitting Diodes (OLEDs). For instance, deep-blue fluorophores based on phenanthroimidazole integrated with a benzothiazole moiety have been designed and synthesized for use in OLEDs. researchgate.net
Furthermore, the low band gaps achievable with D-A systems containing benzothiazole or benzothiadiazole units make them ideal candidates for the active layer in organic solar cells. nih.govmdpi.com The ability to tune the HOMO and LUMO energy levels by modifying the chemical structure allows for the optimization of charge separation and transport within the device. Small molecules based on 2,1,3-benzothiadiazole (B189464) have been synthesized and shown to have narrow energy gaps and electron-donating character, demonstrating their potential as semiconductor materials. mdpi.com
| Moiety | Application Area | Key Property | Reference |
| Benzothiazole | Conjugated Polymers | Electron-accepting nature | nih.gov |
| Benzothiadiazole | Small Donor Molecules | Narrow energy gap (1.75–2.38 eV) | mdpi.com |
| Benzo[d]thiazole in Polythiophene | Theoretical Study | Band gap reduction | nih.gov |
| Phenanthroimidazole-Benzothiazole | OLEDs | Deep-blue fluorescence | researchgate.net |
Advanced Catalysis Research: Ligand Design and Metal Complex Formation
The nitrogen and sulfur atoms within the benzothiazole ring are effective coordination sites for metal ions, making benzothiazole derivatives excellent candidates for ligand design in coordination chemistry and catalysis. nih.govpnrjournal.com The formation of metal complexes can enhance the chemical reactivity and introduce novel catalytic properties not present in the organic ligand alone. pnrjournal.com
Derivatives of the 6-(trifluoromethoxy)benzo[d]thiazole core have been successfully used to create ligands for transition metal complexes. A notable example involves the synthesis of Schiff base ligands from 2-amino-6-(trifluoromethoxy)benzothiazole. These ligands have been used to form complexes with copper(II), which were investigated for their chemical and biological properties. biointerfaceresearch.com The general approach involves synthesizing a Schiff base by reacting the aminobenzothiazole with a suitable aldehyde, which then acts as a multidentate ligand that can chelate to a metal center. biointerfaceresearch.commdpi.com
Benzothiazole-based metal complexes have demonstrated significant catalytic activity in a variety of organic transformations. Palladium(II) complexes derived from benzothiazole have been studied as catalysts for Suzuki-Miyaura cross-coupling reactions. researchgate.net Ruthenium(II) complexes featuring a C,N-chelating benzothiazole ligand have been utilized as catalysts for hydrogen transfer reactions. frontiersin.org The stability and tunable electronic nature of the benzothiazole ligand play a crucial role in the efficacy of these catalytic systems.
| Ligand Type | Metal Ion(s) | Catalytic Application | Reference |
| 2-Amino-6-(trifluoromethoxy)benzothiazole Schiff Base | Copper(II) | Not specified (DNA interaction studies) | biointerfaceresearch.com |
| Benzothiazole-based ligand | Palladium(II) | Suzuki-Miyaura cross-coupling | researchgate.net |
| C,N-chelating 2-phenylbenzothiazole | Ruthenium(II) | Hydrogen transfer reactions | frontiersin.org |
| General Benzothiazole Complexes | Various | Epoxidation, transamidation, ethylene (B1197577) oligomerization | nih.gov |
Research in Chemical Sensor and Probe Development for Specific Analytes
The inherent fluorescent properties of the benzothiazole scaffold make it an attractive platform for the development of chemical sensors and probes. mdpi.com The electronic structure of these molecules can be designed so that interaction with a specific analyte induces a measurable change in their photophysical properties, such as a shift in emission wavelength or a "turn-on" or "turn-off" of fluorescence.
A derivative of 2-amino-6-(trifluoromethoxy)benzothiazole (riluzole) has been used to prepare a new azo dye, (E)-4-((6-(trifluoromethoxy)benzo[d]thiazol-2-yl)diazenyl)benzene-1,3-diol (TBTB). This was achieved by diazotizing riluzole and coupling it with resorcinol. The resulting dye was utilized for the spectrophotometric determination of riluzole in medication samples, demonstrating its application in quantitative chemical analysis. researchgate.net
More broadly, benzothiazole-based sensors have been developed for the detection of various ions. A highly selective and sensitive fluorescent sensor for cyanide (CN⁻) was created by conjugating a benzothiazole moiety with 1H-indene-1,3(2H)-dione. nih.gov The detection mechanism relies on the nucleophilic addition of cyanide to the sensor molecule, which disrupts the internal charge transfer (ICT) pathway and causes a significant blue shift in the fluorescence emission. nih.gov Similarly, benzothiazole-based chemosensors have been designed for the ratiometric and colorimetric detection of metal ions like Zn²⁺, Cu²⁺, and Ni²⁺. nih.gov These sensors exhibit a distinct color change from colorless to yellow upon binding with the target metal ions, allowing for visual detection. nih.gov
| Sensor Based On | Target Analyte(s) | Detection Mechanism | Detection Limit | Reference |
| Riluzole-derived azo dye | Riluzole | Spectrophotometry | Not specified | researchgate.net |
| Benzothiazole-indenedione | Cyanide (CN⁻) | ICT inhibition, fluorescence blue shift | 5.97 nM | nih.gov |
| Biphenyl-benzothiazole | Zn²⁺, Cu²⁺, Ni²⁺ | Colorimetric change | Not specified | nih.gov |
| Benzo[d]imidazo[2,1-b]thiazole | Zinc (Zn²⁺) | Chelation-enhanced fluorescence (CHEF) | Not specified | researchgate.net |
Derivatization and Structural Modification Research of 2 Methyl 6 Trifluoromethoxy Benzo D Thiazole
Functionalization at the Benzo[d]thiazole Ring
The benzo[d]thiazole ring system's benzene (B151609) portion is susceptible to electrophilic aromatic substitution, although the reactivity is significantly influenced by the substituents. The trifluoromethoxy group at the 6-position is a powerful electron-withdrawing group via its inductive effect (-I), which generally deactivates the aromatic ring towards electrophilic attack. However, the oxygen atom's lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions relative to itself. In the case of 2-methyl-6-(trifluoromethoxy)benzo[d]thiazole, this directing effect would favor substitution at the 5- and 7-positions.
Conversely, the thiazole (B1198619) part of the fused ring system deactivates the benzene ring to electrophilic substitution. Therefore, forcing conditions may be required for reactions such as nitration, halogenation, or sulfonation. The precise regioselectivity of such reactions on this specific substrate would be determined by the interplay of these electronic effects.
Nucleophilic aromatic substitution on the benzene ring is generally not favored unless there are other strongly electron-withdrawing groups present or if a leaving group is situated at an activated position.
A summary of the expected directing effects on electrophilic aromatic substitution is presented below:
| Position | Activating/Deactivating Group | Expected Reactivity |
| 4 | Thiazole ring (deactivating) | Disfavored |
| 5 | ortho to -OCF3 (directing) | Potentially favored |
| 7 | ortho to -OCF3 (directing) | Potentially favored |
This table is based on established principles of electrophilic aromatic substitution.
Modifications at the 2-Methyl Group
The methyl group at the 2-position of the benzothiazole (B30560) ring is activated due to its attachment to an electron-withdrawing heterocyclic system. This activation facilitates a variety of chemical transformations.
One notable reaction is oxidation. Studies on the closely related 2-methylbenzothiazole (B86508) have shown that the methyl group can be oxidized to an aldehyde (2-formylbenzothiazole) under specific conditions, such as reaction with hydroxyl radicals. nih.gov This transformation provides a valuable synthetic handle for further derivatization.
Furthermore, the acidity of the protons on the 2-methyl group is increased, allowing for deprotonation with a suitable base to form a carbanion. This nucleophilic species can then participate in condensation reactions with various electrophiles, particularly aldehydes and ketones, to form new carbon-carbon bonds. For instance, condensation with aromatic aldehydes would yield styrylbenzothiazole (B8753269) derivatives. A generalized scheme for this type of reaction is as follows:
Deprotonation: this compound reacts with a strong base (e.g., n-butyllithium) to form a lithiated intermediate.
Condensation: The intermediate reacts with an aldehyde (R-CHO) to form a secondary alcohol.
Dehydration: Subsequent elimination of water yields the 2-styryl-6-(trifluoromethoxy)benzo[d]thiazole derivative.
These modifications allow for the extension of the molecule's structure from the 2-position, enabling the synthesis of a diverse range of analogues. nih.gov
Systematic Exploration of Trifluoromethoxy Substituent Effects on Chemical Properties and Reactivity
Electronic Effects: The -OCF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (inductive effect, -I). researchgate.net This effect deactivates the benzothiazole ring, making electrophilic substitution more difficult compared to the unsubstituted benzothiazole. While the oxygen atom can donate a lone pair of electrons into the ring through resonance (+M effect), this is significantly diminished by the fluorine atoms. rsc.org This results in the -OCF3 group being a deactivating, yet ortho, para-directing substituent. indexcopernicus.com
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and the trifluoromethoxy group is generally resistant to metabolic degradation, particularly oxidative demethylation that can occur with methoxy (B1213986) (-OCH3) groups. researchgate.net This enhanced metabolic stability is a desirable property in the design of bioactive compounds.
A comparison of the key properties of the trifluoromethoxy group with the related methoxy and trifluoromethyl groups is provided in the table below:
| Property | Trifluoromethoxy (-OCF3) | Methoxy (-OCH3) | Trifluoromethyl (-CF3) |
| Electronic Effect | Strongly deactivating, ortho/para directing | Activating, ortho/para directing | Strongly deactivating, meta directing |
| Lipophilicity (Hansch π) | +1.04 researchgate.net | -0.02 | +0.88 researchgate.net |
| Metabolic Stability | High | Prone to O-demethylation | High |
Data is compiled from various sources in medicinal chemistry literature. researchgate.netindexcopernicus.com
Synthesis of Bridged and Fused Analogues
The synthesis of bridged and fused analogues of this compound involves the construction of new rings onto the existing benzothiazole framework. This can be achieved through intramolecular cyclization reactions of suitably functionalized derivatives.
One potential strategy involves the derivatization of the 2-methyl group, followed by cyclization onto the benzothiazole ring. For example, the 2-methyl group could be converted into a 2-cyanomethyl group, which is a versatile precursor for the synthesis of fused ring systems. researchgate.net
Another approach is to utilize the inherent reactivity of the benzothiazole nucleus. For instance, 2-aminobenzothiazoles, which are structurally similar to the target compound, are known to serve as intermediates for the synthesis of various fused heterocycles through reactions with bifunctional electrophiles. rsc.org While the 2-methyl group does not possess the same nucleophilicity as a 2-amino group, derivatization to introduce a reactive handle at this position could open up similar synthetic pathways.
A plausible synthetic route to a fused tricycle could involve the following conceptual steps:
Functionalization: Introduction of a reactive group at either the 2-methyl position or the benzene ring of this compound.
Chain Elongation: Attachment of a side chain containing a second reactive group.
Intramolecular Cyclization: Reaction between the two introduced functional groups to form a new ring fused to the original benzothiazole core. indexcopernicus.com
For example, the synthesis of benzo rsc.orgacs.orgthiazolo[2,3-c] researchgate.netrsc.orgindexcopernicus.comtriazole derivatives has been achieved through the intramolecular C-H bond functionalization of disulfide intermediates, demonstrating a modern approach to forming fused systems on a benzothiazole core. nih.gov Such strategies could potentially be adapted for the synthesis of novel bridged and fused analogues of this compound.
Emerging Research Directions and Future Perspectives on 2 Methyl 6 Trifluoromethoxy Benzo D Thiazole Chemistry
Integration with Flow Chemistry and Automated Synthesis Research
The synthesis of complex heterocyclic compounds is increasingly benefiting from the adoption of continuous-flow chemistry and automated platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. uc.pt
Flow chemistry systems, with their high surface-to-volume ratios and superior heat and mass transfer, allow for precise control over reaction parameters such as temperature, pressure, and residence time. uc.pt This is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates, which can be generated and consumed in situ, minimizing risks. uc.pt For the synthesis of 2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole and its derivatives, flow chemistry could enable safer handling of reagents and facilitate reaction optimization in a time-efficient manner. uc.pt The modular nature of flow systems also allows for the seamless integration of multiple synthetic steps, purification, and analysis into a single, continuous process. uc.pt
Furthermore, the combination of microfluidics with artificial intelligence is pioneering automated, closed-loop platforms for molecular discovery. nih.gov Such systems can design, synthesize, test, and analyze new compounds with minimal human intervention. nih.gov A future research direction would involve developing a flow-based synthesis for the this compound scaffold that can be integrated into an automated platform. This would allow for the rapid generation and screening of a library of derivatives, accelerating the discovery of new molecules with optimized properties.
Table 1: Comparison of Batch vs. Flow Synthesis for Heterocyclic Compounds
| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis |
|---|---|---|
| Safety | Higher risk with hazardous reagents/exothermic reactions | Improved safety by using small volumes and in-situ generation/consumption of hazardous species. uc.pt |
| Scalability | Challenging; often requires re-optimization | Easier to scale up by running the system for a longer time or in parallel. uc.pt |
| Process Control | Limited control over heat/mass transfer | Precise control over temperature, pressure, and mixing. uc.pt |
| Reproducibility | Can vary between batches | High reproducibility and consistency. uc.pt |
| Integration | Difficult to couple multiple steps | Modular nature allows for multi-step synthesis, work-up, and analysis in one continuous line. uc.pt |
Application of Machine Learning and AI in Compound Design and Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern chemical research, capable of accelerating the design-make-test-analyze cycle. nih.gov These computational approaches can predict molecular properties, propose novel chemical structures, and even design complete synthetic routes. acs.orgspringernature.com
For this compound, generative AI models can be trained on large datasets of known benzothiazole (B30560) derivatives to design new molecules with tailored electronic, photophysical, or biological properties. nih.gov By fine-tuning these models on specific data, they can explore the relevant chemical space to generate novel candidates that are optimized for a particular application. nih.gov For instance, ML models can correlate structural features with observed properties, bypassing the need for computationally expensive quantum chemical calculations. nih.gov
Green Chemistry Principles in Future Synthetic Routes and Processes
The principles of green chemistry are fundamental to the future of chemical manufacturing, aiming to reduce waste, eliminate hazardous substances, and improve energy efficiency. chemmethod.comchemmethod.com The synthesis of benzothiazoles, including this compound, offers numerous opportunities to implement greener practices. mdpi.com
Future synthetic strategies will likely move away from conventional methods that use harsh conditions or toxic solvents. Research has already demonstrated greener alternatives for the key condensation reaction that typically forms the benzothiazole ring. mdpi.com These include:
Green Solvents: Utilizing water or ethanol (B145695) instead of volatile organic compounds. mdpi.com
Efficient Catalysis: Employing recyclable heterogeneous catalysts, such as nano-ceramics (e.g., CeO2) or ionic liquids, which can be easily separated from the reaction mixture and reused. mdpi.com
Milder Conditions: Developing synthetic protocols that proceed at room temperature, reducing energy consumption. mdpi.com
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, such as the condensation of 2-aminothiophenols with aldehydes or carboxylic acids. mdpi.com
Integrating these principles not only minimizes the environmental impact but also often leads to simpler workup procedures and higher purity products. mdpi.com Continuous flow processing is itself considered a green technology as it can improve energy efficiency and reduce waste generation. uniroma1.it
Table 2: The 12 Principles of Green Chemistry
| Principle | Description |
|---|---|
| 1. Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. chemmethod.com |
| 2. Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. chemmethod.com |
| 3. Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. chemmethod.com |
| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. chemmethod.com |
| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous whenever possible. chemmethod.com |
| 6. Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. chemmethod.com |
| 7. Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. chemmethod.com |
| 8. Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible. chemmethod.com |
| 9. Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. chemmethod.com |
| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they can break down into innocuous degradation products and do not persist in the environment. |
| 11. Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. |
| 12. Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. |
Challenges and Opportunities in Expanding Chemical Utility and Novel Reactivity Discovery
While the benzothiazole core is well-established, there remain significant opportunities to discover novel reactivity and expand the chemical utility of specific derivatives like this compound. A primary challenge is to develop selective functionalization methods that can modify the molecule at various positions.
Opportunities:
C-H Functionalization: Modern synthetic methods focusing on the direct functionalization of carbon-hydrogen (C-H) bonds offer a powerful way to modify the benzene (B151609) portion of the benzothiazole ring. nih.gov This avoids the need for pre-functionalized starting materials and allows for the introduction of a wide range of substituents, expanding the available chemical space. The electron-withdrawing nature of the trifluoromethoxy group will direct this functionalization, providing an opportunity for regioselective synthesis.
Functionalization at the 2-Methyl Group: The methyl group at the C-2 position is a handle for further chemical transformations, such as condensation reactions, to build more complex structures.
Leveraging Known Reactivity: The C-2 position of the benzothiazole ring is susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable method for introducing various C-, N-, O-, and S-based nucleophiles. cas.cn
Challenges and Novel Reactivity:
Unpredictable Reactivity: A significant challenge and opportunity lies in the discovery of unexpected reaction pathways. For example, recent research on 2-substituted benzothiazoles revealed an unprecedented ring-opening reaction when treated with certain fluoroalkyl nucleophiles, which competed with the expected SNAr reaction. cas.cn Exploring the reaction of this compound with a diverse set of reagents could uncover similar novel transformations, leading to entirely new molecular scaffolds.
Controlling Selectivity: As the complexity of the molecule increases, achieving selectivity between different reactive sites becomes a major challenge that requires sophisticated catalyst design and reaction engineering.
The interplay between the electron-donating 2-methyl group and the electron-withdrawing 6-(trifluoromethoxy) group creates a unique electronic profile that warrants further investigation to fully understand and exploit its reactivity.
Q & A
Basic Research Questions
Q. What safety protocols are recommended for handling 2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use local exhaust ventilation and sealed systems to minimize airborne exposure. Safety showers and eye-wash stations must be accessible .
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (JIS T 8116), dust masks (JIS T8151), protective eyewear, and long-sleeved lab coats. Avoid skin contact and inhalation of dust .
- Storage : Store in tightly sealed glass containers, protected from light, in a cool, well-ventilated area. Incompatible with strong oxidizers .
- Spill Management : Contain spills using inert materials (e.g., sand), collect in airtight containers, and avoid environmental discharge .
Q. What synthetic routes are available for preparing this compound?
- Methodological Answer :
- Electrosynthesis : Utilize sodium bromide (NaBr) and ammonium chloride (NH₄Cl) under electrochemical conditions for cyclization (yield: 77%) .
- Bromine-Thiocyanate Method : React 4-(trifluoromethoxy)aniline with potassium thiocyanate (KSCN) and bromine (Br₂) to form the benzothiazole core (yield: 94%) .
- Nickel-Catalyzed Cross-Coupling : Employ NiCl₂(dppf) and 2,2'-bipyridine to introduce methyl/aryl groups at position 2 (yield: 41–94%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Purity Assessment : Thin-layer chromatography (TLC) with ethyl acetate/methanol/water (10:1:1) .
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromaticity .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight verification .
- Thermal Analysis : Melting point determination (e.g., 120–122°C for related analogs) .
Advanced Research Questions
Q. How can reaction yields be optimized for trifluoromethoxy-substituted benzothiazoles?
- Methodological Answer :
- Catalyst Tuning : Use NiCl₂(dppf) with bipyridine ligands to enhance cross-coupling efficiency .
- Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
- Microwave Assistance : Reduces reaction time (e.g., from 18 hours to <4 hours) while maintaining yield .
- Purification : Recrystallization using ethanol/water mixtures enhances purity without significant yield loss .
Q. What structural features drive the biological activity of this compound, and how are SAR studies designed?
- Methodological Answer :
- Key Features :
- Trifluoromethoxy Group : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration .
- Methyl Group at Position 2 : Reduces steric hindrance, favoring interactions with enzyme active sites (e.g., p38 MAP kinase) .
- SAR Study Design :
- Variation of Substituents : Synthesize analogs with halogens (Cl, F), nitro (NO₂), or alkyl groups at positions 5/6 .
- Biological Assays : Test cytotoxicity (e.g., against A549 lung cancer cells) and anti-inflammatory activity (e.g., TNF-α inhibition) .
Q. What computational methods predict target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding with p38 MAP kinase or Aβ peptide (Alzheimer’s target) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
